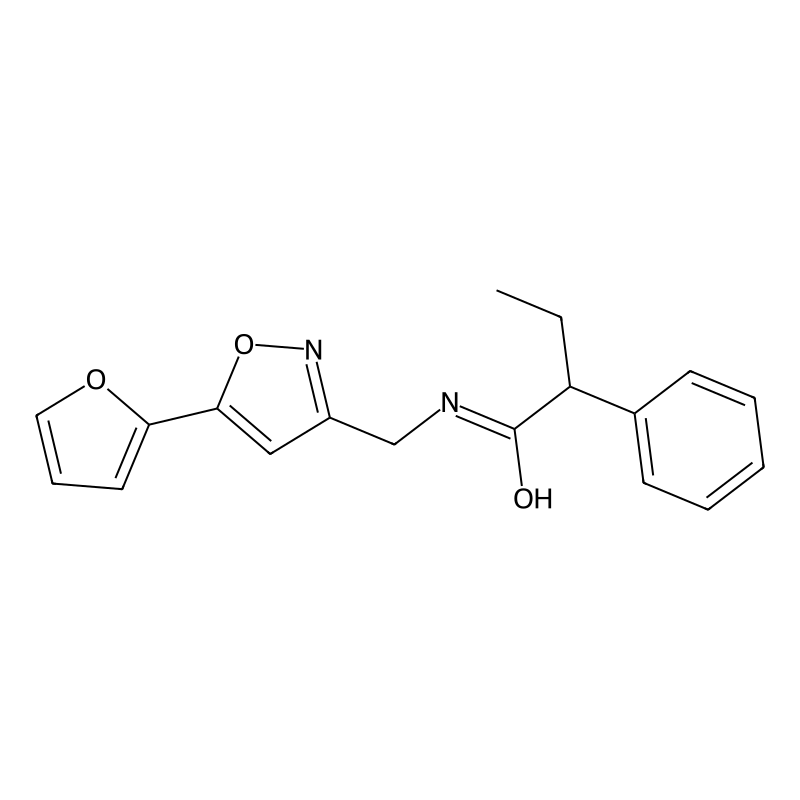N-((5-(furan-2-yl)isoxazol-3-yl)methyl)-2-phenylbutanamide

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
solubility
The compound is a white to off-white powder that is soluble in DMSO, DMF, and ethanol. Its molecular formula is C20H15F3N2O3 and its molecular weight is 396.34 g/mol. It has a melting point of 226-228°C and a logP of 2.68.
FIPI can be synthesized by a reaction of 5-(furan-2-yl)isoxazole-3-carboxylic acid with 4-(trifluoromethyl)benzoyl chloride in the presence of triethylamine and N-methylmorpholine. The product can be characterized by various analytical techniques such as NMR, IR, and mass spectrometry.
The compound is a white to off-white powder that is soluble in DMSO, DMF, and ethanol . Its molecular formula is C20H15F3N2O3 and its molecular weight is 396.34 g/mol . It has a melting point of 226-228°C and a logP of 2.68 .
FIPI can be synthesized by a reaction of 5-(furan-2-yl)isoxazole-3-carboxylic acid with 4-(trifluoromethyl)benzoyl chloride in the presence of triethylamine and N-methylmorpholine . The product can be characterized by various analytical techniques such as NMR, IR, and mass spectrometry .
N-((5-(furan-2-yl)isoxazol-3-yl)methyl)-2-phenylbutanamide is a compound characterized by its complex structure, which includes a furan ring, an isoxazole moiety, and a phenylbutanamide group. The molecular formula of this compound is , and its molecular weight is approximately 286.33 g/mol. The presence of multiple functional groups suggests potential for diverse chemical reactivity and biological activity.
The chemical reactivity of N-((5-(furan-2-yl)isoxazol-3-yl)methyl)-2-phenylbutanamide can be attributed to the following functional groups:
- Isoxazole Ring: This five-membered heterocyclic compound can undergo nucleophilic substitutions and cycloadditions.
- Furan Moiety: Known for its electron-rich nature, furan can participate in electrophilic aromatic substitutions and Diels-Alder reactions.
- Amide Group: The amide bond is relatively stable but can be hydrolyzed under acidic or basic conditions, leading to the release of the corresponding carboxylic acid and amine.
These reactions enable the compound to serve as a versatile intermediate in organic synthesis.
Synthesis of N-((5-(furan-2-yl)isoxazol-3-yl)methyl)-2-phenylbutanamide can be achieved through several methods:
- Condensation Reactions: The reaction between 5-(furan-2-yl)isoxazole and 2-phenylbutanoyl chloride can yield the desired amide.
- Mannich Reaction: This method involves the reaction of an amine with an aldehyde and a ketone, potentially allowing for the introduction of the furan and isoxazole groups.
- Cyclization Techniques: Utilizing appropriate precursors, cyclization reactions can be employed to form the isoxazole ring from suitable starting materials.
Each method may require optimization of reaction conditions such as temperature, solvent, and catalysts.
N-((5-(furan-2-yl)isoxazol-3-yl)methyl)-2-phenylbutanamide has potential applications in various fields:
- Pharmaceutical Development: Due to its potential biological activities, it may serve as a lead compound in drug discovery.
- Agricultural Chemicals: Compounds with antimicrobial properties can be explored as pesticides or fungicides.
- Material Science: Its unique structure may allow for incorporation into polymers or other materials with specialized properties.
Interaction studies are crucial for understanding how N-((5-(furan-2-yl)isoxazol-3-yl)methyl)-2-phenylbutanamide interacts with biological systems:
- Protein Binding Studies: Investigating how this compound binds to proteins can reveal its mechanism of action.
- Receptor Interaction: Assessing its affinity for various receptors may provide insights into its pharmacological effects.
- Metabolic Pathways: Understanding how this compound is metabolized can inform its safety and efficacy profiles.
Several compounds share structural similarities with N-((5-(furan-2-yl)isoxazol-3-yl)methyl)-2-phenylbutanamide, which can help highlight its uniqueness:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 5-(Furan-2-yl)isoxazole | Contains an isoxazole ring and furan | Antimicrobial |
| 4-(Furanyl)benzamide | Furan ring attached to benzamide | Anti-inflammatory |
| 1-(Phenyl)isoquinoline | Isoquinoline structure | Neuroprotective |
The uniqueness of N-((5-(furan-2-yl)isoxazol-3-yl)methyl)-2-phenylbutanamide lies in its combination of both furan and isoxazole functionalities along with a phenylbutanamide backbone, which may confer distinct biological properties compared to these similar compounds.








